
Stannane, (o-iodobenzoyloxy)tripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (o-iodobenzoyloxy)tripropyl- is an organotin compound with significant applications in organic synthesis. It is characterized by the presence of a tin atom bonded to three propyl groups and an o-iodobenzoyloxy group. This compound is particularly notable for its utility in various chemical reactions, including coupling reactions and radical-mediated processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (o-iodobenzoyloxy)tripropyl- typically involves the reaction of tripropyltin chloride with o-iodobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester linkage between the tin atom and the o-iodobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (o-iodobenzoyloxy)tripropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The o-iodobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Stannane, (o-iodobenzoyloxy)tripropyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions such as the Stille coupling, which forms carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Organotin compounds have been investigated for their potential use in anticancer therapies due to their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mécanisme D'action
The mechanism of action of Stannane, (o-iodobenzoyloxy)tripropyl- involves its ability to form reactive intermediates, such as radicals or organotin species, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context. For example, in coupling reactions, the compound may facilitate the formation of carbon-carbon bonds through the generation of organotin intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical-mediated reactions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and selectivity.
Trimethyltin chloride: A smaller organotin compound with distinct chemical properties.
Uniqueness
Stannane, (o-iodobenzoyloxy)tripropyl- is unique due to the presence of the o-iodobenzoyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
73927-94-3 |
|---|---|
Formule moléculaire |
C16H25IO2Sn |
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
tripropylstannyl 2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C3H7.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-2;/h1-4H,(H,9,10);3*1,3H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
LPPISTGAAVWTTK-UHFFFAOYSA-M |
SMILES canonique |
CCC[Sn](CCC)(CCC)OC(=O)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


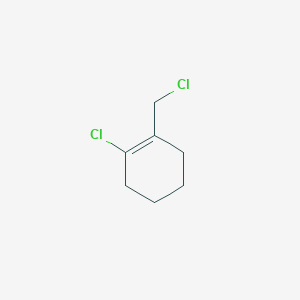


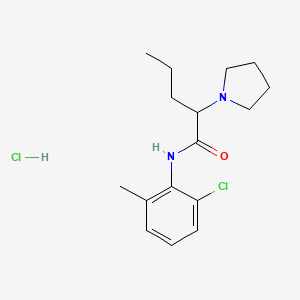
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
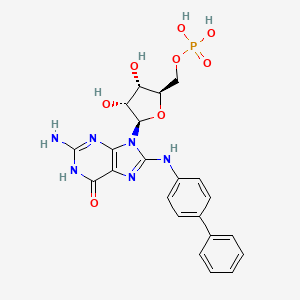
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
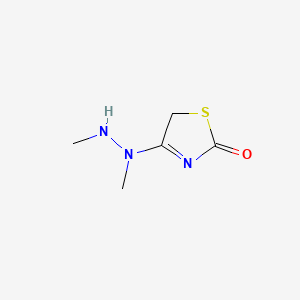
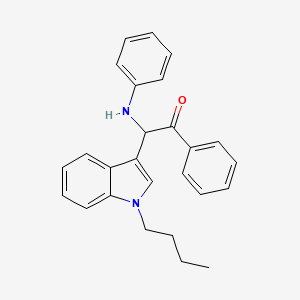
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

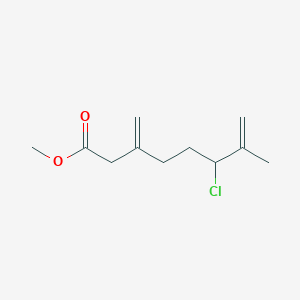

![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
